molecular formula C14H13NO3S B13892367 Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate

Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate

Cat. No.: B13892367
M. Wt: 275.32 g/mol
InChI Key: VCXXURHYNHYYPE-UHFFFAOYSA-N
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Description

Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate is a thiophene derivative, a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered interest due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods: Industrial production of thiophene derivatives may utilize similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: Methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate is unique due to its specific structural features and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a compound of significant interest .

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

methyl 4-[(2-phenylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C14H13NO3S/c1-18-14(17)11-8-19-9-12(11)15-13(16)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,15,16)

InChI Key

VCXXURHYNHYYPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC=C1NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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